molecular formula C22H25F2N3O4S B2697421 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide CAS No. 898407-23-3

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2697421
CAS No.: 898407-23-3
M. Wt: 465.52
InChI Key: HCGNMESYJKWQDA-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a complex organic compound that features both fluorinated aromatic rings and a piperidine moiety

Scientific Research Applications

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of nucleophilic substitution reactions, often involving fluorinated aromatic compounds . The final step involves the formation of the oxalamide linkage, which can be achieved through a condensation reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution steps and the condensation reaction, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the fluorinated aromatic rings or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and the piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated piperidines and oxalamides, such as:

Uniqueness

What sets N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide apart is the presence of both fluorinated aromatic rings and a sulfonyl group, which can confer unique chemical and biological properties. These features may enhance its stability, reactivity, and potential as a pharmacological agent .

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O4S/c1-15-14-17(24)7-10-20(15)32(30,31)27-13-3-2-4-19(27)11-12-25-21(28)22(29)26-18-8-5-16(23)6-9-18/h5-10,14,19H,2-4,11-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNMESYJKWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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